molecular formula C12H8BrClO B8207630 1-Bromo-3-chloro-5-phenoxybenzene

1-Bromo-3-chloro-5-phenoxybenzene

Cat. No.: B8207630
M. Wt: 283.55 g/mol
InChI Key: OXVIUIAIVYDLDX-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-5-phenoxybenzene: is an organic compound that belongs to the class of aromatic halides. It is characterized by the presence of bromine, chlorine, and phenoxy groups attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-chloro-5-phenoxybenzene can be synthesized through several methods, including electrophilic aromatic substitution and cross-coupling reactions. One common method involves the bromination and chlorination of phenoxybenzene under controlled conditions. The reaction typically requires a catalyst such as iron(III) chloride (FeCl3) and a solvent like dichloromethane (CH2Cl2).

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-chloro-5-phenoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with arylboronic acids.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 1-methoxy-3-chloro-5-phenoxybenzene can be formed.

    Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling.

Scientific Research Applications

1-Bromo-3-chloro-5-phenoxybenzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-5-phenoxybenzene in chemical reactions involves the formation of reactive intermediates such as benzenonium ions in electrophilic aromatic substitution. These intermediates facilitate the substitution of halogen atoms with other functional groups. In coupling reactions, the compound undergoes oxidative addition to form palladium complexes, which then participate in transmetalation and reductive elimination steps to form the final product.

Comparison with Similar Compounds

1-Bromo-3-chloro-5-phenoxybenzene can be compared with other similar compounds such as:

    1-Bromo-3-chloro-5-fluorobenzene: Similar in structure but with a fluorine atom instead of a phenoxy group, leading to different reactivity and applications.

    1-Bromo-3-chloro-5-iodobenzene: Contains an iodine atom, which can influence its reactivity in coupling reactions.

    1-Bromo-3-chloro-5-methoxybenzene: The presence of a methoxy group alters its electronic properties and reactivity.

The uniqueness of this compound lies in its combination of halogen and phenoxy substituents, which provide a balance of reactivity and stability, making it a versatile compound in various chemical applications.

Properties

IUPAC Name

1-bromo-3-chloro-5-phenoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClO/c13-9-6-10(14)8-12(7-9)15-11-4-2-1-3-5-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVIUIAIVYDLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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